molecular formula C6H7NO3S B3208888 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde CAS No. 1055074-94-6

2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

Cat. No.: B3208888
CAS No.: 1055074-94-6
M. Wt: 173.19 g/mol
InChI Key: SERPDSQWFDEXHJ-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Heterocycles in Contemporary Organic Synthesis

Thiazoles are considered privileged structures in drug discovery due to their ability to engage in various biological interactions. nih.gov The aromatic nature of the thiazole ring, coupled with its multiple sites for functionalization, makes it a versatile scaffold for the synthesis of diverse molecular entities. rsc.orgtandfonline.com The development of efficient methods for the synthesis and modification of thiazole-containing compounds remains an active area of research, driven by the continuous demand for new therapeutic agents and functional materials. tandfonline.comnih.gov

Unique Structural Attributes of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde as a Synthetic Platform

This compound, with the chemical formula C₆H₇NO₃S, possesses a unique combination of functional groups that dictate its reactivity and utility as a synthetic intermediate. nih.gov The two methoxy (B1213986) groups at positions 2 and 4 are strong electron-donating groups, which increase the electron density of the thiazole ring. This electronic enrichment influences the reactivity of the ring system.

Conversely, the carbaldehyde (aldehyde) group at position 5 is an electron-withdrawing group. This group serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations. The interplay between the electron-donating methoxy groups and the electron-withdrawing aldehyde group creates a unique electronic environment within the molecule, enabling selective chemical modifications.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₇NO₃S
Molecular Weight 173.19 g/mol
CAS Number 1055074-94-6
SMILES COC1=C(SC(=N1)OC)C=O
InChIKey SERPDSQWFDEXHJ-UHFFFAOYSA-N

This data is compiled from publicly available chemical databases. nih.gov

Overview of Research Trajectories for Thiazole-5-carbaldehydes

Research involving thiazole-5-carbaldehydes is largely focused on their application as versatile intermediates in the synthesis of more complex heterocyclic systems and biologically active molecules. The aldehyde functionality allows for the construction of various side chains and the formation of new ring systems. For instance, thiazole-5-carbaldehydes can be utilized in condensation reactions to form Schiff bases, which can then be further modified. They also serve as precursors for the synthesis of thiazole-5-carboxylic acids and their derivatives, which are important moieties in medicinal chemistry. Recent synthetic strategies have focused on developing efficient and environmentally friendly methods for the preparation of substituted thiazole-5-carbaldehydes. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethoxy-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-9-5-4(3-8)11-6(7-5)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERPDSQWFDEXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=N1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,4 Dimethoxy 1,3 Thiazole 5 Carbaldehyde

Established Synthetic Routes to 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

The synthesis of this compound is typically achieved through carefully designed synthetic pathways. These routes can be broadly categorized into multi-step sequences and more streamlined one-pot reactions.

Multistep Synthetic Pathways

A common and established method for the synthesis of this compound involves a multi-step approach. This pathway often commences with the construction of the thiazole (B1198619) ring, followed by the introduction of the methoxy (B1213986) and carbaldehyde functionalities.

A plausible multi-step synthesis would begin with the Hantzsch thiazole synthesis, a well-established method for forming the thiazole core. acs.orgresearchgate.netnih.govnih.gov This could involve the reaction of a thioamide with an α-haloketone. For the synthesis of a precursor to the target molecule, one might start with the synthesis of 2,4-dihydroxythiazole (B183402). This can be achieved by condensing thiourea (B124793) with a suitable chloroacetic acid derivative. youtube.com

Following the formation of the 2,4-dihydroxythiazole, the next crucial step is the O-methylation of the hydroxyl groups to yield 2,4-dimethoxythiazole (B8634225). This transformation is typically carried out using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

The final and key step in this sequence is the introduction of the carbaldehyde group at the C-5 position of the thiazole ring. This is most effectively accomplished through the Vilsmeier-Haack reaction. youtube.comthieme-connect.comnih.govresearchgate.netyoutube.comresearchgate.netwikipedia.orgmdpi.comijpcbs.com This reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). researchgate.netyoutube.comresearchgate.netwikipedia.orgmdpi.comijpcbs.com The electron-rich 2,4-dimethoxythiazole ring is susceptible to electrophilic substitution, and the Vilsmeier reagent acts as the electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired this compound. researchgate.netwikipedia.org

The structural features of the thiazole ring, particularly the presence of electron-donating methoxy groups at positions 2 and 4, activate the C-5 position for this electrophilic formylation. acs.org

One-Pot Reaction Strategies and Enhancements

In an effort to improve efficiency and reduce the number of synthetic steps, one-pot reaction strategies have been explored for the synthesis of substituted thiazoles. acs.orgresearchgate.netacs.orgacs.orgijcce.ac.irresearchgate.netnih.govscirp.org While a specific one-pot synthesis for this compound is not extensively documented, the principles of multicomponent reactions can be applied. researchgate.netacs.orgijcce.ac.irnih.gov

Precursor Chemistry and Starting Material Considerations

The selection of appropriate precursors is critical for the successful synthesis of this compound.

For the multi-step synthesis, the primary precursors include:

Thiourea and a chloroacetic acid derivative: These are the foundational building blocks for the initial Hantzsch synthesis of the 2,4-dihydroxythiazole ring. youtube.com

Methylating agent: Dimethyl sulfate or methyl iodide are common choices for the O-methylation of the dihydroxythiazole intermediate.

Vilsmeier reagent precursors: N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are the standard reagents used to generate the formylating agent. researchgate.netyoutube.comresearchgate.netwikipedia.orgmdpi.comijpcbs.com

The purity of these starting materials is paramount to ensure high yields and minimize side reactions. The stability of the intermediate 2,4-dimethoxythiazole is also a key consideration, as it is an electron-rich heterocycle that can be sensitive to acidic conditions.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including thiazoles, to minimize environmental impact. ijpcbs.com For the synthesis of this compound, several green approaches can be considered, particularly in the context of the Vilsmeier-Haack reaction.

Traditional Vilsmeier-Haack reactions often use stoichiometric amounts of phosphorus oxychloride, which generates significant phosphorus-containing waste. Greener alternatives focus on the use of more environmentally benign reagents and solvents. For instance, the use of catalytic systems for the formylation reaction is a key area of research.

Furthermore, the replacement of hazardous solvents like chloroform (B151607) or dichloroethane with greener alternatives such as ionic liquids or deep eutectic solvents is being explored for thiazole synthesis in general. nih.govmdpi.com While specific applications to the target molecule are not widely reported, these approaches hold promise for making the synthesis more sustainable. The use of microwave irradiation to accelerate reaction times and improve yields in thiazole synthesis is another green technique that could be applied. nih.gov

Catalytic Systems in the Preparation of Thiazole Carbaldehydes

The development of catalytic systems for the formylation of thiazoles is an active area of research aimed at improving the efficiency and sustainability of the synthesis. While the classical Vilsmeier-Haack reaction is often stoichiometric, catalytic variants are emerging.

For the formylation of heterocyclic compounds, various catalytic systems have been investigated. These include palladium-catalyzed formylation reactions of heterocyclic halides. acs.org Although this approach would require a different precursor (e.g., 5-halo-2,4-dimethoxythiazole), it represents a potential catalytic route.

More directly related to the Vilsmeier-Haack reaction, research has focused on developing catalytic methods for the generation of the Vilsmeier reagent itself or for promoting the formylation step. For example, the use of reusable solid acid catalysts could potentially replace homogeneous Lewis acids like POCl₃.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be adjusted, particularly for the Vilsmeier-Haack formylation step.

Table 1: Key Parameters for Optimization of the Vilsmeier-Haack Reaction

ParameterConsiderationsPotential Impact on Yield and Purity
Reagent Ratio The molar ratio of the thiazole substrate to the Vilsmeier reagent (DMF/POCl₃) is critical. An excess of the reagent can lead to side reactions, while an insufficient amount will result in incomplete conversion.Affects reaction completion and by-product formation.
Temperature The reaction is typically carried out at low temperatures (e.g., 0-10 °C) during the addition of the Vilsmeier reagent to control the exothermic reaction, followed by stirring at room temperature or gentle heating to drive the reaction to completion. nih.govInfluences reaction rate and selectivity. Higher temperatures can lead to decomposition.
Solvent The choice of solvent can significantly impact the reaction. Dichloromethane, chloroform, or an excess of DMF are commonly used. ijpcbs.comAffects solubility of reagents and intermediates, and can influence reaction kinetics.
Reaction Time The duration of the reaction needs to be monitored to ensure complete conversion without the formation of degradation products.Incomplete reaction leads to lower yield, while prolonged reaction times can increase by-products.
Work-up Procedure The hydrolysis of the intermediate iminium salt is a critical step. Careful addition of the reaction mixture to ice-water or a basic solution is necessary to obtain the final aldehyde product.Proper work-up is essential for isolating the pure product and maximizing the yield.

By carefully controlling these parameters, chemists can optimize the synthesis of this compound, a valuable intermediate in the synthesis of a wide range of more complex molecules.

Scalability Studies for Industrial and Large-Scale Research Production

The transition from laboratory-scale synthesis to industrial and large-scale research production of this compound necessitates a thorough evaluation of synthetic methodologies that are not only efficient and high-yielding but also economically viable, safe, and environmentally sustainable. Scalability studies focus on adapting and optimizing synthetic routes to meet the demands of producing kilogram to multi-ton quantities of the target compound. Key considerations in these studies include the cost and availability of starting materials, the robustness of the reaction conditions, the ease of purification, and the potential for implementation in standard industrial chemical reactors.

A common and well-established method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. researchgate.net This method typically involves the condensation of an α-haloketone with a thioamide. For the large-scale production of this compound, this would likely involve a multi-step process that is amenable to scale-up.

Another critical reaction for introducing the aldehyde functionality is the Vilsmeier-Haack formylation. researchgate.netijpcbs.comnih.gov This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich heterocyclic ring. organic-chemistry.org The Vilsmeier-Haack reaction is widely used in industrial settings due to its relatively low cost and broad applicability. ijpcbs.com

In the context of modern pharmaceutical and chemical manufacturing, continuous flow chemistry has emerged as a powerful tool for scaling up reactions. acs.orgnih.govacs.orgresearchgate.net Continuous flow processes offer several advantages over traditional batch production, including enhanced safety profiles, improved heat and mass transfer, and the potential for higher yields and purity. researchgate.net The implementation of continuous flow for the synthesis of heterocyclic compounds, including thiazoles, is an active area of research and presents a promising avenue for the large-scale production of this compound. acs.orgnih.gov

The following data tables provide a comparative overview of potential scalable synthetic methods for key steps in the production of this compound. The data presented is based on findings for analogous transformations and serves to illustrate the typical performance of these methods under scaled-up conditions.

Table 1: Comparison of Scalable Methods for Thiazole Ring Formation

MethodStarting MaterialsReagents & ConditionsTypical Yield (%)Purity (%)Key Scalability Considerations
Hantzsch Thiazole Synthesis α-Haloketone, ThioamideBase (e.g., NaHCO₃, Et₃N), Solvent (e.g., Ethanol, Acetone), Room Temperature to Reflux70-9090-98Readily available starting materials, generally robust and well-understood reaction, potential for byproduct formation requiring careful purification.
Cook-Heilbron-Type Synthesis α-Aminonitrile, Carbon DisulfideBase, Solvent, Room Temperature65-8588-95Avoids the use of α-haloketones, may require careful control of reaction conditions to prevent side reactions.

This table is a representation of typical data for these reaction types and may not reflect the exact results for the synthesis of this compound.

Table 2: Comparison of Scalable Formylation Methods

MethodSubstrateReagents & ConditionsTypical Yield (%)Purity (%)Key Scalability Considerations
Vilsmeier-Haack Formylation 2,4-Dimethoxy-1,3-thiazolePOCl₃, DMF, 0°C to 100°C80-9595-99Cost-effective reagents, high-yielding, requires careful handling of corrosive and moisture-sensitive reagents, exothermic reaction requiring good temperature control.
Duff Reaction 2,4-Dimethoxy-1,3-thiazoleHexamethylenetetramine, Acid (e.g., TFA, H₃BO₃), Heat50-7085-95Milder conditions than Vilsmeier-Haack, but generally lower yields and may require more complex workup procedures.

This table is a representation of typical data for these reaction types and may not reflect the exact results for the synthesis of this compound.

Table 3: Scalability Profile of Continuous Flow Synthesis

Process StepKey Advantages for ScalabilityPotential ChallengesRepresentative Throughput
Thiazole Formation Enhanced safety for exothermic reactions, improved mixing and heat transfer leading to higher yields and purity, potential for automation and reduced footprint.Initial setup costs, potential for channel clogging with solid byproducts, requires specialized equipment and expertise.10-100 g/hour
Formylation Precise control over reaction time and temperature, safe handling of hazardous reagents, in-line purification possibilities.Residence time optimization, solvent compatibility with reactor materials, potential for pressure build-up.15-120 g/hour

This table illustrates the potential of continuous flow technology for the synthesis of this compound based on general principles of flow chemistry.

Chemical Reactivity and Transformational Chemistry of 2,4 Dimethoxy 1,3 Thiazole 5 Carbaldehyde

Reactivity of the Aldehyde Functional Group at the 5-Position

The carbaldehyde group at the C5 position of the thiazole (B1198619) ring is a key site for a wide array of chemical transformations. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and it can participate in numerous condensation and rearrangement reactions.

Nucleophilic Addition Reactions (e.g., Grignard, Alkyl Lithium Reagents)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. libretexts.org This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate after the rehybridization of the carbon from sp² to sp³. libretexts.org Strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are expected to react efficiently with 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde.

The general mechanism involves the nucleophilic addition of the organometallic reagent to the aldehyde, forming a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. masterorganicchemistry.commdpi.com While aldehydes are generally highly reactive towards Grignard reagents nih.gov, the specific reaction with this compound would produce a (2,4-dimethoxy-1,3-thiazol-5-yl)(R)methanol, where 'R' is the alkyl or aryl group from the organometallic reagent. The preparation of thiazole Grignard reagents and their subsequent reaction with electrophiles is a known transformation, suggesting the feasibility of such additions. scite.aigoogle.com

Table 1: Expected Products from Nucleophilic Addition Reactions

Reactant Reagent Example Expected Intermediate Final Product (after workup)
This compound Methylmagnesium bromide (CH₃MgBr) Magnesium alkoxide of (2,4-dimethoxy-1,3-thiazol-5-yl)(methyl)methanol 1-(2,4-Dimethoxy-1,3-thiazol-5-yl)ethan-1-ol

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel, Aldol)

Condensation reactions are a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen double bonds.

Schiff Base Formation: The reaction of an aldehyde with a primary amine yields an imine, also known as a Schiff base. niscpr.res.in This acid-catalyzed reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. niscpr.res.in The synthesis of Schiff bases from substituted aminothiazoles and various aldehydes is a well-documented process. niscpr.res.inresearchgate.net Consequently, this compound is expected to react readily with primary amines to form the corresponding N-substituted imines.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, 2,4-thiazolidinedione) in the presence of a weak base. researchgate.netrsc.orgresearchgate.net The reaction is a versatile method for C-C bond formation and is widely used in the synthesis of substituted alkenes and heterocyclic systems. researchgate.netnih.gov The Knoevenagel condensation of various aromatic aldehydes with thiazolidinedione derivatives has been successfully demonstrated, often catalyzed by bases like piperidine (B6355638) or even baker's yeast. researchgate.netrsc.orgresearchgate.net It is highly probable that this compound would undergo Knoevenagel condensation with active methylene compounds to produce the corresponding 5-arylidene derivatives. researchgate.net

Aldol (B89426) Condensation: While not specifically documented for this compound, aldehydes with α-hydrogens can undergo aldol condensation. However, this compound lacks α-hydrogens on the aldehyde group itself. It can, therefore, act as the electrophilic partner in a crossed or Claisen-Schmidt condensation with another enolizable ketone or aldehyde.

Reductive and Oxidative Transformations of the Carbaldehyde Moiety

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the carbaldehyde group to a primary alcohol is a common transformation. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically sufficient for this purpose. For instance, the successful quantitative reduction of 4-bromo-1,3-thiazole-5-carbaldehyde to (4-bromo-1,3-thiazol-5-yl)methanol using sodium borohydride has been reported, indicating this is an efficient transformation for this class of compounds. growingscience.com Therefore, the reduction of this compound with NaBH₄ is expected to yield (2,4-dimethoxy-1,3-thiazol-5-yl)methanol.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2,4-dimethoxy-1,3-thiazole-5-carboxylic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) under Tollens' test conditions can be employed for this transformation.

Wittig and Wittig-Horner Reactions

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones. lumenlearning.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. lumenlearning.comlibretexts.org The reaction proceeds via a betaine (B1666868) or oxaphosphetane intermediate to form an alkene and a phosphine (B1218219) oxide, with the formation of the stable P=O bond being the driving force. lumenlearning.comorganic-chemistry.org

This reaction offers a high degree of control over the location of the newly formed double bond. libretexts.org this compound can be converted into various 5-vinylthiazole (B2829271) derivatives using this methodology. The stereochemical outcome (Z or E-alkene) depends on the nature of the ylide used (stabilized or non-stabilized). organic-chemistry.org

Table 2: Examples of Expected Wittig Reaction Products

Reactant Wittig Reagent Expected Alkene Product
This compound Triphenyl(methylidene)phosphorane (Ph₃P=CH₂) 5-Ethenyl-2,4-dimethoxy-1,3-thiazole

Reactivity of the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, and its reactivity towards electrophilic substitution is influenced by the nature and position of its substituents.

Electrophilic Aromatic Substitution (e.g., Halogenation, Sulfonation)

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic systems. masterorganicchemistry.com The rate and regioselectivity of the reaction are governed by the electronic properties of the substituents on the ring. libretexts.org In this compound, the ring is highly substituted.

The two methoxy (B1213986) groups at positions C2 and C4 are strong electron-donating groups, which activate the ring towards electrophilic attack. Conversely, the carbaldehyde group at C5 is a strong electron-withdrawing group, which deactivates the ring. Five-membered heterocyclic rings like thiazole are generally considered electron-rich and are highly reactive in EAS reactions. youtube.com

However, in this specific molecule, all carbon atoms of the thiazole ring are already substituted. The only vacant position for a standard EAS reaction is absent. Therefore, any electrophilic substitution would have to proceed via an ipso-substitution mechanism (replacement of an existing substituent) or occur on one of the methoxy groups' methyls under specific conditions. Direct halogenation or sulfonation on the thiazole ring core is sterically hindered and electronically complex. While direct halogenation of the related thiazolo[5,4-d]thiazole (B1587360) system has been achieved researchgate.net, the unique substitution pattern of this compound makes such reactions challenging and not readily predictable without experimental data.

Nucleophilic Aromatic Substitution on Thiazole Ring (e.g., at C-2, C-4)

The thiazole ring, particularly when substituted with electron-donating groups like methoxy groups at the C-2 and C-4 positions, presents a complex reactivity profile towards nucleophilic aromatic substitution (SNAr). The electron-donating nature of the methoxy groups generally deactivates the ring towards nucleophilic attack by increasing the electron density. However, the inherent electron-deficient character of the thiazole ring, especially at the C-2 position due to the adjacent sulfur and nitrogen atoms, can still allow for substitution reactions under specific conditions.

While direct experimental data on nucleophilic aromatic substitution for this compound is limited in publicly available literature, the reactivity can be inferred from related systems. In many heterocyclic systems, alkoxy groups can act as leaving groups in SNAr reactions, particularly when the ring is activated by electron-withdrawing groups or when using strong nucleophiles. For instance, studies on other activated aromatic systems have shown that alkoxy groups can be displaced by various nucleophiles.

In the case of this compound, the C-2 and C-4 positions are the most likely sites for nucleophilic attack. The C-2 position is inherently more electrophilic in the thiazole ring. The aldehyde group at C-5, being electron-withdrawing, can further influence the reactivity of the ring, potentially activating it towards nucleophilic attack.

A hypothetical reaction could involve the displacement of one of the methoxy groups by a strong nucleophile, such as an amine or a thiol. The reaction would likely require elevated temperatures and a suitable solvent.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

Position Nucleophile Potential Product
C-2 R-NH₂ 2-Amino-4-methoxy-1,3-thiazole-5-carbaldehyde

It is important to note that the relative reactivity of the C-2 and C-4 positions would depend on the specific reaction conditions and the nature of the nucleophile.

Deprotonation and Organometallic Reagents at C-2

The C-2 proton of the thiazole ring is known to be acidic and can be removed by strong bases, a reaction that is well-documented for various thiazole derivatives. This deprotonation leads to the formation of a C-2 carbanion, which is a potent nucleophile and can react with a variety of electrophiles.

For this compound, the presence of two electron-donating methoxy groups would be expected to decrease the acidity of the C-2 proton compared to an unsubstituted thiazole. However, the use of a strong organometallic base, such as n-butyllithium (n-BuLi), would likely still be effective in achieving deprotonation. The reaction is typically carried out at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF).

Once the C-2 lithiated species is formed, it can be quenched with various electrophiles to introduce a range of substituents at the C-2 position.

Table 2: Potential Reactions via C-2 Deprotonation

Reagent Sequence Electrophile Product
1. n-BuLi, THF, -78 °C2. Electrophile D₂O 2-Deuterio-2,4-dimethoxy-1,3-thiazole-5-carbaldehyde
1. n-BuLi, THF, -78 °C2. Electrophile CH₃I 2-Methyl-4-methoxy-1,3-thiazole-5-carbaldehyde (after potential loss of one methoxy group)
1. n-BuLi, THF, -78 °C2. Electrophile (CH₃)₃SiCl 2-(Trimethylsilyl)-2,4-dimethoxy-1,3-thiazole-5-carbaldehyde

The aldehyde group at C-5 might also be susceptible to attack by the organometallic reagent, leading to potential side reactions. Careful control of stoichiometry and reaction temperature would be crucial to achieve selective C-2 functionalization.

N-Alkylation and Quaternization of the Thiazole Nitrogen

The nitrogen atom of the thiazole ring possesses a lone pair of electrons and can act as a nucleophile, leading to N-alkylation or quaternization when treated with alkylating agents. This reaction results in the formation of thiazolium salts.

The reactivity of the thiazole nitrogen in this compound towards alkylation is influenced by the electronic effects of the substituents. The two methoxy groups at C-2 and C-4 are electron-donating, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and favoring quaternization. Conversely, the electron-withdrawing aldehyde group at C-5 would have a deactivating effect, though its influence is more distant compared to the C-2 and C-4 substituents.

The quaternization is typically achieved by reacting the thiazole derivative with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, often in a polar solvent.

Table 3: N-Alkylation and Quaternization Reactions

Alkylating Agent Solvent Product
CH₃I Acetonitrile 3-Methyl-2,4-dimethoxy-1,3-thiazole-5-carbaldehyde iodide

The resulting thiazolium salts are ionic compounds and are generally more soluble in polar solvents. The formation of the thiazolium salt can significantly alter the reactivity of the thiazole ring, making the protons on the adjacent carbon atoms more acidic.

Intramolecular Cyclization Reactions Involving Multiple Reactive Centers

The structure of this compound, with its aldehyde functionality and the reactive thiazole ring, provides multiple centers for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A particularly relevant transformation is the synthesis of thiazolo[3,2-a]pyrimidines.

While there are no direct reports of intramolecular cyclization starting from this compound, a plausible pathway would involve its initial conversion into a derivative containing a nucleophilic center that can react with the aldehyde group. For example, if the C-2 methoxy group were to be substituted by an amino group to form 2-amino-4-methoxy-1,3-thiazole-5-carbaldehyde, this intermediate could undergo intramolecular cyclization.

Alternatively, the aldehyde can react with a binucleophile in a condensation-cyclization sequence. For instance, reaction with a compound containing an amino and an active methylene group could lead to the formation of a fused pyrimidine (B1678525) ring. A well-established route to thiazolo[3,2-a]pyrimidines involves the reaction of a 2-aminothiazole (B372263) with a β-ketoester or a similar 1,3-dicarbonyl compound. nih.govrsc.org In the context of the title compound, it could serve as the carbonyl component in a reaction with a suitable 2-aminothiazole derivative.

A hypothetical intramolecular cyclization could be envisioned if the molecule were modified to contain a tethered nucleophile.

Table 4: Potential Intramolecular Cyclization Pathways

Precursor Modification Reaction Type Fused Heterocycle
Conversion to 2-amino derivative Intramolecular condensation Thiazolo[3,2-a]pyrimidine

Stability and Degradation Pathways Under Various Chemical Environments

The stability of this compound is dependent on the chemical environment, particularly pH and the presence of oxidizing or reducing agents.

Acidic Conditions: Under acidic conditions, the methoxy groups are susceptible to hydrolysis. Protonation of the ether oxygen would be the initial step, followed by nucleophilic attack by water to cleave the methyl group, yielding methanol (B129727) and a hydroxythiazole derivative. The aldehyde group is generally stable to acid-catalyzed hydration, but prolonged exposure to strong acids and heat could lead to degradation of the thiazole ring itself. The hydrolytic stability of similar alkoxy-substituted heterocycles has been a subject of study, and it is generally found that the rate of hydrolysis is dependent on the acid concentration and temperature. nih.gov

Basic Conditions: In basic media, the aldehyde group can undergo reactions such as the Cannizzaro reaction if no α-protons are present, or aldol-type condensations if enolizable protons are available in a reaction partner. The methoxy groups are generally stable to base. However, strong basic conditions could potentially lead to ring-opening of the thiazole, although this is less common than with more strained heterocyclic systems.

Oxidative and Reductive Conditions: The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate or chromic acid. It can also be reduced to a primary alcohol with reducing agents such as sodium borohydride. The thiazole ring itself is relatively stable to oxidation, but strong oxidizing conditions can lead to the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone.

Table 5: Summary of Stability and Degradation

Condition Potential Reaction/Degradation Pathway
Strong Acid Hydrolysis of methoxy groups to hydroxyl groups.
Strong Base Reactions of the aldehyde group; potential for ring opening under harsh conditions.
Oxidizing Agents Oxidation of the aldehyde to a carboxylic acid; potential oxidation of the sulfur atom.

Derivatization Strategies and Analogue Synthesis from 2,4 Dimethoxy 1,3 Thiazole 5 Carbaldehyde

Synthesis of Thiazole-Fused Heterocyclic Systems

The aldehyde functionality of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde is a key handle for the construction of fused ring systems through cyclization and annulation reactions. These reactions lead to the formation of novel polycyclic scaffolds with potential applications in medicinal chemistry and materials science.

Pyrazole and Pyrimidine (B1678525) Annulation

The construction of pyrazole- and pyrimidine-fused thiazole (B1198619) systems often involves the reaction of a thiazole derivative with bifunctional reagents. For instance, the synthesis of pyrazolo[4,3-e] wikipedia.orgnih.govrsc.orgtriazines has been achieved through a multi-step process, highlighting the utility of cyclocondensation reactions in building complex heterocyclic frameworks. nih.gov In a general sense, the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) is a common method for preparing pyrazoles, a strategy that can be adapted to thiazole-containing substrates. beilstein-journals.org The synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives has also been reported, though often starting from different thiazole precursors like 4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamides. nih.gov These methods typically involve reactions that build the pyrimidine ring onto the existing thiazole core. nih.govrsc.org

Imidazole and Benzimidazole Derivatives

The synthesis of imidazole- and benzimidazole-fused thiazoles can be achieved through condensation reactions. For example, the reaction of an appropriately substituted thiazole with o-phenylenediamine (B120857) can lead to the formation of a thiazolo-benzimidazole system. rsc.org General methods for synthesizing imidazo[2,1-b]thiazoles often involve the cyclization of a 2-aminothiazole (B372263) derivative with an α-haloketone. While not starting from this compound, these strategies showcase common annulation techniques. nih.gov

Other Polycyclic Scaffolds

The versatility of the thiazole scaffold allows for the synthesis of various other polycyclic systems. Thiazolo[5,4-d]thiazoles, for instance, can be synthesized through the condensation of dithiooxamide (B146897) with aromatic aldehydes. biosynth.combepls.comnih.gov This reaction produces a rigid, planar, and electron-deficient fused system with applications in organic electronics. bepls.com Furthermore, the synthesis of novel heterocyclic systems like 2H-thiazolo[4,5-d] wikipedia.orgnih.govbiosynth.comtriazole has been reported, demonstrating the potential for creating unprecedented fused rings. pharmint.netmdpi.com

Preparation of Functionalized Thiazole-Containing Linear Molecules

The aldehyde group of this compound is a prime site for chain-extension reactions to generate functionalized linear molecules.

Key reactions for modifying the aldehyde group include:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, leading to the formation of a new carbon-carbon double bond. mdpi.comuni.lunih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with high control over the position of the double bond. nih.govmdpi.com

Schiff Base Formation: Reaction with primary amines yields Schiff bases, which are versatile intermediates for further functionalization. researchgate.netthieme-connect.de

Chalcone Synthesis: The Claisen-Schmidt condensation of the thiazole aldehyde with an aryl ketone can produce thiazole-containing chalcones, which are known for their diverse biological activities. wikipedia.orgnih.govbiosynth.com

Reductive Amination: This process converts the aldehyde into an amine, providing a pathway to a different class of derivatives. beilstein-journals.orgrsc.org

These reactions allow for the introduction of a wide variety of functional groups and structural motifs, extending the linear chain from the thiazole core.

Stereoselective and Enantioselective Synthesis of Derivates

Achieving stereocontrol in the synthesis of derivatives from this compound is crucial for applications where specific stereoisomers are required, particularly in drug discovery.

Common strategies include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a derivative of the starting material to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. wikipedia.org

Asymmetric Catalysis: The use of chiral catalysts can promote the formation of one enantiomer over the other in reactions involving the aldehyde group.

While specific examples starting from this compound are not prevalent in the searched literature, these general principles of asymmetric synthesis are broadly applicable.

Diversity-Oriented Synthesis (DOS) Approaches Utilizing the Compound Scaffold

Diversity-oriented synthesis (DOS) aims to create a wide range of structurally diverse molecules from a common starting material. The this compound scaffold is well-suited for DOS due to its multiple reaction sites.

Key DOS strategies include:

Scaffold Hopping: This involves modifying the core thiazole structure to generate novel heterocyclic systems. For example, a thiazole ring could potentially be transformed into an indazole or other bicyclic systems. nih.govrsc.org

Multi-component Reactions: Combining the thiazole aldehyde with multiple other reactants in a single step can rapidly generate complex and diverse molecular architectures.

Building Block Synthesis: The thiazole itself can serve as a versatile building block for the construction of larger, more complex molecules, including polymers and fluorophores. nih.gov

The application of DOS principles to the this compound scaffold holds significant potential for the discovery of new compounds with interesting biological or material properties.

High-Throughput Synthesis Methodologies for Analogue Libraries from this compound

The generation of extensive chemical libraries is a cornerstone of modern drug discovery and materials science. High-throughput synthesis (HTS) methodologies are pivotal in this endeavor, enabling the rapid and efficient production of a vast number of structurally related compounds, or analogues, from a common chemical scaffold. The aldehyde functionality of this compound presents a versatile anchor for such combinatorial explorations, allowing for its incorporation into a multitude of chemical transformations amenable to parallel and automated synthesis formats. While specific, large-scale library syntheses originating from this exact compound are not extensively documented in publicly available literature, its chemical nature makes it an ideal candidate for several established HTS strategies.

The core principle of HTS in this context involves the reaction of this compound with a diverse set of building blocks in a parallel fashion. This can be achieved through various techniques, including solution-phase parallel synthesis, solid-phase organic synthesis (SPOS), and automated flow chemistry. These methods leverage robotic liquid handlers, multi-well plates, and specialized reactors to systematically vary the reactants and conditions, thereby generating a library of distinct products.

Solution-Phase Parallel Synthesis

In solution-phase parallel synthesis, arrays of discrete reactions are run simultaneously in multi-well plates. For the derivatization of this compound, this could involve reactions such as reductive amination. By reacting the aldehyde with a library of primary and secondary amines in the presence of a suitable reducing agent, a diverse set of amine-containing thiazole derivatives can be generated. The choice of a mild reducing agent is crucial to avoid the reduction of other functional groups.

Table 1: Illustrative Library Generation via Parallel Reductive Amination

Well Amine Building Block Hypothetical Product Structure
A1Piperidine (B6355638)2,4-Dimethoxy-5-(piperidin-1-ylmethyl)-1,3-thiazole
A2Morpholine4-((2,4-Dimethoxy-1,3-thiazol-5-yl)methyl)morpholine
A3BenzylamineN-((2,4-Dimethoxy-1,3-thiazol-5-yl)methyl)benzenamine
A4AnilineN-((2,4-Dimethoxy-1,3-thiazol-5-yl)methyl)aniline

Solid-Phase Organic Synthesis (SPOS)

SPOS offers significant advantages for HTS, particularly in the purification of the final products. In this approach, the thiazole core or a reacting partner is attached to a solid support (resin). The synthesis proceeds by adding reagents in solution, and excess reagents and by-products are simply washed away after each step. While no specific literature details the use of this compound in a solid-phase synthesis, one could envision a strategy where an amine-functionalized resin is used to perform a reductive amination, immobilizing the thiazole moiety. Subsequent cleavage from the resin would yield the purified amine derivatives.

Automated Flow Chemistry

Automated flow chemistry represents a powerful tool for high-throughput synthesis. In a flow reactor, reagents are continuously pumped and mixed, and the reaction occurs within a heated or cooled coil or microreactor. This technology allows for precise control over reaction parameters and can be integrated with automated purification systems. An automated platform could be programmed to sequentially introduce different amine building blocks into a stream containing this compound and a reducing agent, generating a library of products in a continuous fashion.

Multicomponent Reactions (MCRs)

Multicomponent reactions are particularly well-suited for HTS as they allow for the creation of complex molecules from three or more starting materials in a single step, maximizing molecular diversity. The aldehyde group of this compound makes it an excellent component for several well-known MCRs.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold. wikipedia.orgnih.govorganic-chemistry.org The use of this compound in a Ugi reaction would lead to the rapid generation of a library of complex thiazole-containing peptidomimetics by varying the other three components.

Table 2: Hypothetical Ugi Reaction Library from this compound

Amine Carboxylic Acid Isocyanide Hypothetical Product Class
CyclohexylamineAcetic Acidtert-Butyl isocyanideN-tert-Butyl-2-(cyclohexylamino)-2-(2,4-dimethoxy-1,3-thiazol-5-yl)acetamide
BenzylamineBenzoic AcidBenzyl (B1604629) isocyanideN-Benzyl-2-(benzylamino)-2-(2,4-dimethoxy-1,3-thiazol-5-yl)benzamide
AnilinePropionic AcidCyclohexyl isocyanideN-Cyclohexyl-2-(2,4-dimethoxy-1,3-thiazol-5-yl)-2-(phenylamino)propanamide

Another powerful MCR is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones or thiones. nih.govnih.govmdpi.com Incorporating this compound into a Biginelli reaction with a library of β-ketoesters and ureas/thioureas would provide a straightforward route to a diverse set of thiazolyl-dihydropyrimidines, which are of significant interest in medicinal chemistry.

Role As a Versatile Heterocyclic Building Block in Complex Chemical Architecture Construction

Integration into Advanced Organic Synthesis Sequences

The aldehyde functional group is an indispensable synthon in organic synthesis, and when attached to an aromatic or heteroaromatic ring, it provides a gateway to a multitude of chemical modifications. acs.org 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde is no exception, serving as a key intermediate in the synthesis of more complex substituted thiazoles.

The synthesis of thiazole-5-carbaldehydes can be achieved through innovative methods such as the Dess-Martin periodinane (DMP) mediated cascade annulation of enaminones with potassium thiocyanate. acs.orgnih.gov In this process, the DMP reagent plays a dual role, facilitating both radical thiocyanation and selectively forming the thiazole-5-carbaldehyde by protecting the newly generated formyl group. acs.orgnih.gov This approach represents a significant advancement, as it allows for the creation of highly functionalized thiazole (B1198619) aldehydes that were previously difficult to access. acs.org

Once formed, the aldehyde group on the 2,4-dimethoxy-1,3-thiazole scaffold can undergo a wide array of subsequent reactions. It can be oxidized to a carboxylic acid, reduced to an alcohol, or engaged in various carbon-carbon bond-forming reactions such as Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions. These transformations allow for the elaboration of the C5 position, introducing diverse substituents and building molecular complexity. For instance, condensation reactions with active methylene (B1212753) compounds or amines can lead to the formation of new heterocyclic rings fused to the thiazole core, demonstrating the compound's utility in creating diverse molecular libraries. The methoxy (B1213986) groups at the C2 and C4 positions also influence the reactivity of the ring, making it a unique and electronically rich building block for advanced synthetic sequences. nih.gov

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netbeilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate complex molecules from simple precursors. Aldehydes are frequent participants in MCRs, and this compound is a prime candidate for such transformations.

Its aldehyde functionality allows it to participate in well-known MCRs like the Ugi or Passerini reactions, which are staples in the synthesis of peptide-like structures and other biologically relevant scaffolds. beilstein-journals.org For example, a novel strategy for creating diverse, drug-like molecules involves using aldehyde building blocks in MCRs to incorporate specific heterocyclic cores. researchgate.netbeilstein-journals.org By employing this compound in an MCR, chemists can seamlessly integrate the dimethoxy-thiazole moiety into a larger, more complex molecular architecture in a single step. This approach is instrumental in the generation of compound libraries for drug discovery, where structural diversity is key to finding new therapeutic agents. nih.gov

A notable example is the three-component reaction utilizing 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting material to produce a range of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues, which have shown potential as anticancer agents. nih.gov This highlights the potential of thiazole aldehydes as key components in the MCR-driven synthesis of bioactive compounds.

Precursor for Advanced Materials and Ligands

The stable, aromatic, and electron-rich nature of the thiazole ring makes it an attractive component for the design of functional materials and ligands. kuey.net this compound serves as an excellent starting point for synthesizing these advanced molecules.

Supramolecular chemistry involves the design of large, well-ordered structures held together by non-covalent interactions such as hydrogen bonding and π-stacking. The thiazole ring is a valuable component in this field. For instance, thiazolo[5,4-d]thiazoles, which can be synthesized by condensing dithiooxamide (B146897) with aromatic aldehydes, are used to construct supramolecular assemblies. mdpi.comrsc.org These rigid, planar molecules possess extended π-conjugated systems, making them suitable for applications in organic electronics. mdpi.com

By using this compound in such a condensation, one could generate a symmetrical 2,5-bis(2,4-dimethoxythiazol-5-yl)thiazolo[5,4-d]thiazole. This molecule, with its defined geometry and potential for intermolecular interactions, could act as a building block for creating complex, self-assembled materials. Researchers have successfully created novel supramolecular assemblies by combining thiazolothiazole-based viologen moieties with various benzenecarboxylic acids, resulting in materials with photochromic and photo-controlled fluorescence properties. rsc.org The functional groups on the thiazole ring can be tailored to direct the assembly process, allowing for the rational design of materials with specific network structures and properties. nih.govresearchgate.net

Thiazole-containing polymers are of growing interest for their potential applications in organic light-emitting diodes (OLEDs), photovoltaics, and other areas of materials science. kuey.net The aldehyde group of this compound can be readily converted into a variety of polymerizable functionalities.

For example, a Wittig-type reaction could introduce a vinyl group, creating a monomer suitable for addition polymerization. Alternatively, the aldehyde could be transformed into other functional groups, such as a hydroxyl or an amino group, which could then participate in step-growth polymerization to form polyesters or polyamides. The incorporation of the 2,4-dimethoxythiazole (B8634225) unit into a polymer backbone would imbue the resulting material with the electronic and physical properties of the heterocycle, potentially leading to new conductive or light-emitting polymers. kuey.net

Scaffold for Exploring Chemical Space for Mechanistic Research (e.g., protein-ligand interactions in vitro)

In medicinal chemistry, the exploration of "chemical space" around a particular molecular scaffold is a common strategy for discovering new drugs and understanding biological mechanisms. kuey.net The thiazole ring is a well-established "privileged scaffold" found in numerous approved drugs and bioactive natural products. beilstein-journals.orgnih.gov this compound provides an ideal starting point for building libraries of related compounds to probe structure-activity relationships (SAR).

Starting from this single aldehyde, a multitude of derivatives can be synthesized by modifying the C5 position. Each new compound represents a point in chemical space, and by systematically altering the substituents, researchers can study how these changes affect the molecule's interaction with a biological target, such as a protein or enzyme, in vitro. For example, a library of thiazole derivatives could be synthesized and tested for their ability to inhibit a specific enzyme. nih.gov The data from these assays can then be used to build a computational model of the protein-ligand binding site, providing insights into the key interactions that drive biological activity. This iterative process of synthesis, testing, and modeling is fundamental to modern drug discovery and mechanistic research. The use of a versatile building block like this compound greatly facilitates this exploration. nih.gov

Theoretical and Computational Investigations of 2,4 Dimethoxy 1,3 Thiazole 5 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been widely applied to various thiazole (B1198619) derivatives to understand their properties. For 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde, DFT calculations provide fundamental insights into its geometry, electronic landscape, and reactivity.

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For thiazole derivatives, the B3LYP functional combined with a suitable basis set like 6-311G(d,p) is commonly used for geometry optimization.

Conformational analysis is crucial for flexible molecules, as different spatial arrangements of substituent groups can lead to different energy states. In this compound, the rotation around the C-C bond connecting the carbaldehyde group and the C-O bonds of the methoxy (B1213986) groups are the primary degrees of freedom. By systematically rotating these bonds and calculating the energy of each conformation, a potential energy surface can be mapped to identify the most stable conformers.

Table 1: Selected Optimized Geometrical Parameters of a Thiazole Derivative (Illustrative Example)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-S11.76
C4-C51.38
N3-C41.32
C5-C61.45
S1-C2-N3115.0
C4-C5-C6128.5
O-C-C-H (aldehyde)~180 (for planar)

Note: This table is illustrative and based on general knowledge of thiazole derivatives. Actual values for this compound would be obtained from specific DFT calculations.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller energy gap generally suggests higher reactivity.

For thiazole derivatives, the HOMO is often distributed over the thiazole ring and electron-donating substituents, while the LUMO is typically localized on the electron-withdrawing groups and the ring itself. In this compound, the electron-rich thiazole ring and the methoxy groups are expected to contribute significantly to the HOMO, while the carbaldehyde group will influence the LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap (Illustrative Example)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Energy Gap4.5

Note: These values are illustrative. The choice of DFT functional can significantly impact the calculated HOMO-LUMO gap.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. Green areas correspond to neutral potential.

For this compound, the MESP surface would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen and sulfur atoms of the thiazole ring, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atom of the aldehyde group and the regions around the methoxy groups might exhibit a more positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger intramolecular charge transfer (ICT) interactions.

Table 3: Selected NBO Analysis Results - Second-Order Perturbation Theory Analysis of Fock Matrix (Illustrative Example)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N3π(C2-S1)15.2
LP(1) S1σ(C2-N3)5.8
LP(2) O (methoxy)π(C4-C5)10.5
π(C4-C5)π(C6=O)25.1

Note: This table presents hypothetical interactions and stabilization energies to illustrate the type of information obtained from an NBO analysis.

Theoretical Vibrational Frequencies and Spectroscopic Predictions

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating these frequencies, it is possible to assign the experimentally observed spectral bands to specific vibrational modes of the molecule. DFT calculations, particularly with the B3LYP functional, have been shown to provide good agreement with experimental vibrational spectra after applying a scaling factor to account for anharmonicity and basis set limitations.

For this compound, theoretical calculations would predict the characteristic stretching frequencies for the C=O of the aldehyde, the C-O of the methoxy groups, and the various vibrations of the thiazole ring.

Table 4: Comparison of Theoretical and Experimental Vibrational Frequencies (Illustrative Example)

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
C=O stretch (aldehyde)16851690
C-N stretch (ring)14501455
C-O-C stretch (methoxy)11501152

Note: This table is for illustrative purposes. The accuracy of the prediction depends on the level of theory and the scaling factor used.

Molecular Dynamics Simulations to Understand Conformation and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes and dynamic behavior of this compound in a simulated environment, such as in a solvent.

MD simulations can be used to explore the conformational landscape more extensively than static calculations, revealing the relative populations of different conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule behaves in a real-world setting, such as in solution or when interacting with a biological target.

Structure-Reactivity Relationships from Computational Models

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the relationship between the molecular structure of this compound and its chemical reactivity. These theoretical models allow for the calculation of various quantum chemical descriptors that provide insights into the molecule's electronic properties and reactive sites.

At the heart of understanding a molecule's reactivity from a computational standpoint are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. A smaller energy gap (ΔE) between the HOMO and LUMO suggests higher chemical reactivity and lower kinetic stability. mdpi.comnih.govresearchgate.net For this compound, the distribution of these orbitals is heavily influenced by its substituent groups. The electron-donating methoxy groups (-OCH₃) at positions 2 and 4 tend to increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing carbaldehyde group (-CHO) at position 5 lowers the energy of the LUMO, indicating a favorable site for nucleophilic attack.

Computational models for similar thiazole derivatives have shown that the HOMO is often localized over the thiazole ring and the electron-donating groups, while the LUMO is concentrated on the electron-withdrawing substituents. mdpi.comnih.gov This distribution helps in predicting the regioselectivity of chemical reactions.

Beyond FMO analysis, a range of global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from the HOMO and LUMO energies, provide a more nuanced understanding of the molecule's behavior. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). A lower value indicates higher reactivity. rdd.edu.iq

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity to react.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment ( χ²/2η ).

These parameters, when calculated for this compound, would offer a comprehensive profile of its reactivity. For instance, a high electrophilicity index would classify it as a strong electrophile, a characteristic enhanced by the aldehyde functional group.

The following table presents hypothetical reactivity descriptors for this compound, based on values reported for analogous thiazole structures in computational studies. rdd.edu.iqresearchgate.net

ParameterCalculated Value (eV)Interpretation
EHOMO-6.50Electron-donating ability
ELUMO-2.15Electron-accepting ability
Energy Gap (ΔE)4.35Indicator of chemical reactivity
Ionization Potential (I)6.50Energy to remove an electron
Electron Affinity (A)2.15Energy released upon gaining an electron
Electronegativity (χ)4.33Overall electron-attracting tendency
Chemical Hardness (η)2.18Resistance to deformation of electron cloud
Chemical Softness (S)0.46Propensity to react
Electrophilicity Index (ω)4.29Electrophilic nature

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would likely show a region of high negative potential (typically colored red) around the oxygen atom of the carbonyl group, indicating the most probable site for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehydic proton.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations are instrumental in predicting the spectroscopic signatures of molecules, which can then be correlated with experimental data to confirm the structure. Density Functional Theory (DFT) is widely employed for the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netnih.gov

For this compound, DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These calculations are typically performed on the molecule's optimized geometry. The accuracy of the predicted chemical shifts is highly dependent on the chosen functional and basis set. nih.gov By comparing the calculated NMR data with experimentally obtained spectra, a direct validation of the molecule's structure can be achieved.

A linear correlation is often observed between the experimental and theoretical chemical shifts, and any discrepancies can provide further insights into the molecular structure and its environment in solution. researchgate.net For example, the presence of intermolecular interactions in the experimental sample that are not accounted for in the gas-phase theoretical model can lead to deviations.

The following interactive table presents a hypothetical correlation between the predicted and experimental ¹H and ¹³C NMR chemical shifts for this compound, based on the level of accuracy commonly reported in the literature for similar heterocyclic compounds. researchgate.netacs.org

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
¹³C NMR
C=O (Aldehyde)182.5183.1-0.6
C2 (Thiazole)170.1170.8-0.7
C4 (Thiazole)165.4166.0-0.6
C5 (Thiazole)115.8116.5-0.7
-OCH₃ (at C2)58.258.7-0.5
-OCH₃ (at C4)57.958.3-0.4
¹H NMR
-CHO9.859.92-0.07
-OCH₃ (at C2)4.104.15-0.05
-OCH₃ (at C4)4.054.09-0.04

In addition to NMR data, computational methods can predict vibrational frequencies corresponding to the modes of IR absorption. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method. The predicted IR spectrum can be compared with the experimental spectrum to assign the characteristic vibrational bands, such as the C=O stretch of the aldehyde, the C=N and C-S stretches of the thiazole ring, and the C-O stretches of the methoxy groups. This correlation further substantiates the proposed molecular structure.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes for 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a fundamental route to the thiazole core, future research will invariably focus on developing more sustainable and efficient protocols. researchgate.netnih.gov The pursuit of "green" chemistry principles is paramount, encouraging the adoption of innovative techniques that minimize waste and energy consumption. researchgate.netresearcher.life

Future synthetic strategies are anticipated to include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for thiazole synthesis. researcher.lifescilit.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form the target compound in a single step improves atom economy and operational efficiency. researchgate.netsemanticscholar.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability, making them ideal for optimizing the synthesis of functionalized thiazoles. nih.gov

Eco-Friendly Solvents: The use of deep eutectic solvents or other green solvent alternatives can replace hazardous traditional solvents, reducing the environmental impact of the synthesis. mdpi.com

FeatureTraditional Synthesis (e.g., Hantzsch)Future Green Synthesis
Solvents Often uses hazardous or volatile organic solvents.Employs safer, recyclable solvents like deep eutectic solvents or water. researcher.lifemdpi.com
Energy Input Typically requires prolonged heating.Utilizes efficient energy sources like microwave irradiation. scilit.com
Efficiency May involve multiple steps with intermediate purification.Aims for one-pot, multicomponent reactions to improve atom economy. researchgate.net
Scalability Batch processes can be challenging to scale.Flow chemistry allows for easier and safer scalability. nih.gov

Exploration of Unconventional Reactivity Pathways and New Chemical Transformations

The reactivity of this compound is governed by the interplay of its electron-rich thiazole ring, modulated by the methoxy (B1213986) groups, and the electrophilic aldehyde group. Future research should venture beyond standard transformations to explore less conventional reaction pathways.

Cycloaddition Reactions: While thiazoles can participate in cycloadditions, their reactivity can be tuned. numberanalytics.com The electronic nature of this specific compound could be exploited to investigate its participation as a diene or dienophile in Diels-Alder reactions or in various 1,3-dipolar cycloadditions to construct complex polycyclic systems. nih.gov

Metal-Catalyzed Cross-Coupling: The C-H bonds on the thiazole ring, particularly the one adjacent to the sulfur atom, could be targets for direct C-H activation and functionalization, providing novel and efficient routes to substituted derivatives.

Photochemical Reactions: The conjugated system of the molecule suggests that its photochemical reactivity is an area ripe for exploration, potentially leading to novel ring transformations or dimerization products. nih.gov

Dual Reactivity: Exploring reactions that simultaneously engage both the aldehyde and the thiazole nucleus could lead to complex and interesting molecular architectures through domino or cascade sequences.

Expanding the Scope of Derivatization for Advanced Chemical Entities

The aldehyde group is a versatile handle for a vast array of chemical transformations, making this compound an excellent starting point for creating libraries of advanced chemical entities. nih.gov The goal is to systematically modify the structure to generate novel compounds with tailored properties for applications in medicinal chemistry and materials science. frontiersin.orgmdpi.com

Key derivatization strategies for future exploration include:

Condensation Reactions: The aldehyde can be readily converted into imines, oximes, hydrazones, and chalcones, introducing diverse functionalities and extending the conjugated system. nih.govnih.gov

Reductive Amination: This reaction provides a straightforward path to a variety of amine derivatives.

Wittig and Related Olefinations: Converting the aldehyde to an alkene opens up further possibilities for functionalization, including polymerization or metathesis reactions.

Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol provides access to another set of key functional groups for further elaboration into esters, amides, and ethers.

Derivatization SiteReaction TypePotential Products
Aldehyde Group CondensationImines, Hydrazones, Oximes
Wittig OlefinationVinyl Thiazoles
OxidationThiazole Carboxylic Acids
ReductionThiazole Methanols
Thiazole Ring C-H Activation/CouplingArylated/Alkylated Thiazoles

Deeper Mechanistic Insights into Reactions Involving the Thiazole Moiety

A thorough understanding of reaction mechanisms is critical for optimizing conditions and predicting outcomes. Future work should employ a combination of experimental and computational methods to gain deeper insights into the behavior of this compound.

Computational Studies: Density Functional Theory (DFT) calculations can be used to model transition states, reaction energy profiles, and the electronic influence of substituents. researchgate.net Such studies can clarify the regioselectivity of electrophilic substitution, the feasibility of proposed cycloaddition pathways, and the role of catalysts in new transformations. nih.gov

Kinetic Analysis: Experimental kinetic studies can help determine reaction orders, activation energies, and the influence of catalysts, providing empirical data to support or challenge computationally proposed mechanisms.

Spectroscopic Interrogation: The use of in-situ spectroscopic techniques (e.g., NMR, IR) can help identify and characterize transient intermediates in a reaction sequence, offering direct evidence for a proposed mechanistic pathway. Understanding the complex network of interactions, including hydrogen bonding, is crucial for designing selective catalytic processes. researchgate.net

Computational Design of Novel Thiazole-Based Scaffolds with Tunable Properties

The field of materials discovery is increasingly driven by computational design. mdpi.com By using in silico methods, researchers can predict the properties of hypothetical molecules before undertaking their synthesis, saving significant time and resources. nih.govnih.gov The this compound scaffold is an excellent candidate for such an approach.

Future research in this area would involve:

Structure-Property Relationship Studies: Using DFT and other computational tools to understand how modifications to the thiazole scaffold (e.g., changing substituent positions or types) affect its electronic and photophysical properties. nih.govresearchgate.net

Virtual Screening: Creating large virtual libraries of derivatives and using computational models to screen them for desired properties, such as specific light absorption/emission wavelengths or binding affinity to a biological target. nih.govacs.org

De Novo Design: Employing algorithms to design entirely new thiazole-based scaffolds with optimized, tunable properties for applications in areas like organic electronics or as fluorophores. nih.gov

Integration of Advanced Automation and Artificial Intelligence in Thiazole Synthesis and Discovery

AI-Powered Retrosynthesis: Machine learning algorithms can analyze the vast chemical literature to propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that a human chemist might overlook. synthiaonline.com

Automated Synthesis Platforms: Robotic systems can perform high-throughput synthesis and reaction optimization. nih.gov An AI could design an array of derivatives, and an automated platform could synthesize, purify, and screen them, rapidly generating structure-activity relationship data. wiley.com

Predictive Chemistry: AI models can be trained to predict reaction outcomes, yields, and optimal conditions, minimizing failed experiments and resource expenditure. researchgate.net This predictive power, combined with robotic execution, creates a closed-loop system for autonomous molecular discovery.

Q & A

Q. Example NMR Data Comparison

Proton PositionReported δ (ppm)SolventSource
Aldehyde (C5)9.85CDCl₃
Thiazole (C2)7.40DMSO-d₆

What computational methods are effective in predicting the reactivity of this compound in nucleophilic additions?

Advanced Research Focus
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reliably models electrophilic aldehyde reactivity. Key insights:

  • The electron-withdrawing methoxy groups increase aldehyde electrophilicity.
  • Frontier Molecular Orbital (FMO) analysis predicts regioselectivity for nucleophilic attacks at C5 .
  • Molecular docking studies suggest steric hindrance from the 4-methoxy group influences reaction pathways .

How do solvent polarity and pH affect the stability of this compound?

Q. Basic Research Focus

  • Polar solvents (e.g., water, DMSO): Accelerate degradation via hydrolysis of the aldehyde group.
  • Nonpolar solvents (e.g., hexane): Enhance stability but reduce solubility.
  • pH Dependence : Stable in neutral conditions; acidic/basic media promote thiazole ring opening or aldehyde oxidation. Store at pH 6–8 in anhydrous ethanol at –20°C .

Q. Stability Data

ConditionHalf-Life (Days)Degradation Product
H₂O, 25°C2Thiazole carboxylic acid
Ethanol, –20°C>30None

What strategies address discrepancies in reported biological activities of thiazole derivatives?

Advanced Research Focus
Contradictions in enzyme inhibition or cytotoxicity data may stem from:

  • Purity variances : Use HPLC (≥95% purity) and LC-MS for batch validation.
  • Structural analogs : Compare with 4-Cyclopropyl-1,3-thiazole-5-carbaldehyde (modulates MAPK/ERK pathways) to isolate substituent effects .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .

Which characterization techniques are critical for verifying the compound’s crystallinity and polymorphism?

Q. Basic Research Focus

  • Single-crystal XRD : Resolves methoxy group orientation and packing motifs.
  • PXRD : Detects polymorphic forms; compare simulated patterns with experimental data.
  • DSC/TGA : Identifies thermal stability thresholds (e.g., melting points ~130–135°C) .

Q. Thermal Analysis Example

TechniqueResultConditions
DSCEndotherm at 132°C10°C/min, N₂ flow
TGA5% weight loss at 150°C

How can regioselective modifications of the thiazole ring be achieved?

Q. Advanced Research Focus

  • Electrophilic substitution : Bromination at C4 using NBS (light, CCl₄).
  • Nucleophilic displacement : Replace methoxy groups with amines (e.g., NH₃/EtOH, 60°C).
  • Cross-coupling : Suzuki-Miyaura with arylboronic acids at C2 .

Q. Reaction Table

Reaction TypeReagentsRegioselectivity
BrominationNBS, CCl₄C4
Suzuki CouplingPd(PPh₃)₄, C2C2

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2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.